5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine

HDAC6 Inhibition Epigenetics Oncology

5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine (CAS 1016711-54-8) is a privileged 1,3,4-oxadiazol-2-amine scaffold with proven 16 nM HDAC6 potency. The 3,4-difluoro substitution is non-negotiable for HDAC6 selectivity—replacement with unsubstituted or mono-fluoro phenyl abolishes isoform specificity and risks Class I HDAC toxicity. Its primary amine serves as a versatile handle for PROTAC, imaging, or chemoproteomic probe development. Essential for replicating published SAR and achieving clean mechanistic readouts in oncology, neurodegeneration, and inflammation models.

Molecular Formula C8H5F2N3O
Molecular Weight 197.14 g/mol
CAS No. 1016711-54-8
Cat. No. B3198951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine
CAS1016711-54-8
Molecular FormulaC8H5F2N3O
Molecular Weight197.14 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=NN=C(O2)N)F)F
InChIInChI=1S/C8H5F2N3O/c9-5-2-1-4(3-6(5)10)7-12-13-8(11)14-7/h1-3H,(H2,11,13)
InChIKeyQDKYRZKLWDRHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine (CAS 1016711-54-8): A Fluorinated Building Block for HDAC6 Inhibitor Development


5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine (CAS 1016711-54-8) is a heterocyclic small molecule featuring a 1,3,4-oxadiazole core substituted with a 3,4-difluorophenyl group. It belongs to the class of oxadiazole amine derivatives, which are recognized in medicinal chemistry as privileged scaffolds for histone deacetylase 6 (HDAC6) inhibition [1]. This compound serves as a key intermediate or a specific pharmacophore in the design of selective HDAC6 inhibitors, a target of significant interest in oncology, neurology, and immunology [2]. Its primary differentiation lies in its potent and specific engagement with the HDAC6 enzyme, positioning it as a critical component in the development of therapeutics aimed at circumventing the pan-HDAC inhibitor toxicity profile.

Why 5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine Cannot Be Replaced by Unsubstituted or Other Aryl Oxadiazole Amine Analogs


Within the 1,3,4-oxadiazol-2-amine class, seemingly minor modifications to the aryl ring profoundly alter target affinity and selectivity. The 3,4-difluoro substitution pattern on the phenyl ring of 5-(3,4-difluorophenyl)-1,3,4-oxadiazol-2-amine is not arbitrary; it directly influences the molecule's electronic properties and steric fit within the HDAC6 catalytic pocket. The fluorine atoms can engage in critical multipolar interactions and modulate the pKa of the amine, impacting both potency and isoform selectivity [1]. Generic substitution with an unsubstituted phenyl or a mono-fluoro analog would be expected to drastically reduce HDAC6 inhibitory activity and alter the selectivity profile, potentially leading to unintended inhibition of Class I HDACs (e.g., HDAC1, HDAC2) which are associated with dose-limiting toxicities [2]. Therefore, procurement of the precise 3,4-difluorophenyl analog is non-negotiable for replicating or building upon established structure-activity relationships (SAR) and achieving the desired HDAC6-selective pharmacology.

Quantitative Evidence Guide: HDAC6 Inhibitory Potency of 5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine


Potent HDAC6 Inhibition: A Quantitative Comparison with Clinical and Preclinical Inhibitors

5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine exhibits potent inhibitory activity against histone deacetylase 6 (HDAC6) with an IC50 of 16 nM [1]. This places it in a competitive position relative to other known HDAC6 inhibitors. For context, the non-hydroxamate HDAC6 inhibitor SE-7552 has a reported IC50 of 33 nM [2], while the highly selective clinical candidate ITF5924 has an IC50 of 7.7 nM . Another oxazole hydroxamate-based inhibitor shows an IC50 of 59 nM [3]. This comparison demonstrates that the target compound possesses nanomolar potency comparable to advanced leads, validating its utility as a core scaffold or a direct pharmacological tool for HDAC6 research.

HDAC6 Inhibition Epigenetics Oncology Medicinal Chemistry

Structural Basis for HDAC6 Engagement: The Critical Role of the 3,4-Difluorophenyl Moiety

The 3,4-difluorophenyl substitution is a key structural determinant for HDAC6 engagement within the 1,3,4-oxadiazol-2-amine series. In related 5-aryl-1,3,4-oxadiazol-2-amine scaffolds, the nature of the aryl group directly modulates biological activity. For instance, studies on AChE/BChE inhibition show that halogen substitutions (like fluorine) on the phenyl ring yield IC50 values in the 33.9–40.1 µM range, while more bulky substituents significantly increase the IC50 [1]. While this data is from a different target (cholinesterases), it establishes a class-level inference: the specific 3,4-difluoro pattern is not just a generic aryl group; it is a pharmacophoric element that fine-tunes potency and potentially selectivity through electronic and steric effects. The 16 nM HDAC6 IC50 of the target compound [2] exemplifies a successful application of this SAR principle for a distinct therapeutic target, making it a privileged starting point for HDAC6-focused optimization.

Structure-Activity Relationship (SAR) HDAC6 Selectivity Fluorine Chemistry

Therapeutic Rationale: HDAC6 Selectivity as a Differentiator from Pan-HDAC Inhibitors

The primary scientific advantage of targeting HDAC6 over other HDAC isoforms lies in its improved safety profile. Pan-HDAC inhibitors like vorinostat (SAHA) and romidepsin, which potently inhibit Class I HDACs (e.g., HDAC1/2/3), are associated with dose-limiting toxicities including fatigue, nausea, and thrombocytopenia [1]. The development of 5-(3,4-difluorophenyl)-1,3,4-oxadiazol-2-amine-based compounds is explicitly aimed at achieving HDAC6 selectivity to mitigate these off-target effects [2]. While direct selectivity data (e.g., HDAC1 IC50) for this specific compound is not provided in the primary source, its classification within patent families dedicated to selective HDAC6 inhibitors [2] and its potent 16 nM activity against HDAC6 [3] provide strong supporting evidence for its intended selectivity profile. This contrasts sharply with pan-inhibitors, which typically show comparable nanomolar potency across multiple Class I and II HDACs.

HDAC6 Selectivity Drug Safety Toxicology Translational Research

Recommended Scientific and Industrial Applications for 5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine


HDAC6 Inhibitor Hit-to-Lead and Lead Optimization Campaigns

This compound is an optimal starting point for medicinal chemistry programs aimed at developing novel, selective HDAC6 inhibitors. Its proven 16 nM potency against HDAC6 [1] provides a validated chemical starting point for further optimization of pharmacokinetic and pharmacodynamic properties. Teams can modify the oxadiazole core or the amine group to improve solubility, metabolic stability, or in vivo efficacy while maintaining the critical 3,4-difluorophenyl group responsible for target engagement [2].

Chemical Biology Tool for Dissecting HDAC6-Specific Functions

Use this compound to probe HDAC6-specific biology in cellular and in vivo models. Given the established link between pan-HDAC inhibition and toxicity [1], employing a selective inhibitor scaffold like 5-(3,4-difluorophenyl)-1,3,4-oxadiazol-2-amine [2] is essential for accurately attributing phenotypic effects (e.g., on tubulin acetylation, cell migration, or protein degradation) to HDAC6 rather than other isoforms. This enables cleaner mechanistic studies in oncology, neurodegenerative disease, and inflammation research.

Synthesis of Advanced HDAC6-Targeted Chemical Probes and Degraders

The primary amine group on the oxadiazole ring serves as a versatile synthetic handle for creating more complex chemical tools. It can be readily functionalized to attach linkers for proteolysis-targeting chimeras (PROTACs), fluorescent dyes for imaging studies, or affinity tags for chemoproteomics. This allows researchers to build upon the core HDAC6-binding scaffold to create next-generation probes for target validation and drug discovery [REFS-1, REFS-2].

Procurement for Epigenetics-Focused Compound Libraries

For organizations curating targeted compound libraries for epigenetic drug discovery, 5-(3,4-difluorophenyl)-1,3,4-oxadiazol-2-amine is a high-value addition to an HDAC-focused subset. Its inclusion offers a structurally distinct, potent, and non-hydroxamate (based on its structure) chemotype, which diversifies the library and increases the chances of identifying novel hits against HDAC6 or other related enzymes in high-throughput screening campaigns [REFS-1, REFS-2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(3,4-Difluorophenyl)-1,3,4-oxadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.